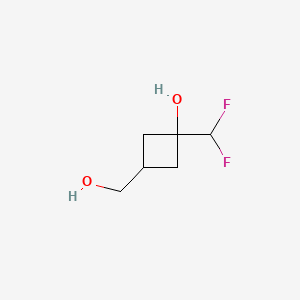![molecular formula C15H17BrN2O4 B13492315 1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)
1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, an oxolane moiety, and a diazinane-dione structure, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the bromination of a phenyl precursor. The oxolane moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the diazinane-dione ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and oxolane moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The diazinane-dione structure may play a role in modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-[(oxolan-3-yl)methoxy]aniline: Shares the brominated phenyl and oxolane moieties but lacks the diazinane-dione structure.
4-hydroxy-2-quinolones: Contains a quinolone ring system with similar biological activities.
Imidazole derivatives: Features a different heterocyclic structure but exhibits comparable chemical reactivity and biological properties.
Uniqueness
1-{5-bromo-2-[(oxolan-3-yl)methoxy]phenyl}-1,3-diazinane-2,4-dione is unique due to its combination of a brominated phenyl ring, oxolane moiety, and diazinane-dione structure. This distinct arrangement of functional groups contributes to its specific chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C15H17BrN2O4 |
|---|---|
Molekulargewicht |
369.21 g/mol |
IUPAC-Name |
1-[5-bromo-2-(oxolan-3-ylmethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H17BrN2O4/c16-11-1-2-13(22-9-10-4-6-21-8-10)12(7-11)18-5-3-14(19)17-15(18)20/h1-2,7,10H,3-6,8-9H2,(H,17,19,20) |
InChI-Schlüssel |
WKFRCVAMWOKKQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1COC2=C(C=C(C=C2)Br)N3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


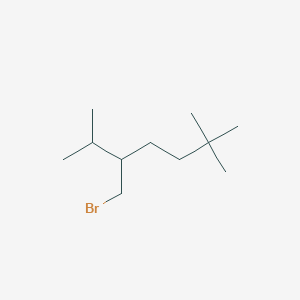
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
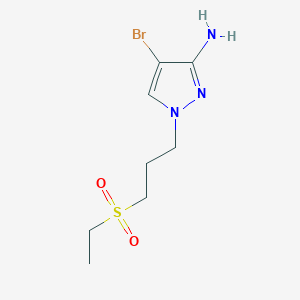
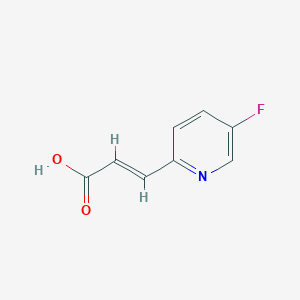
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

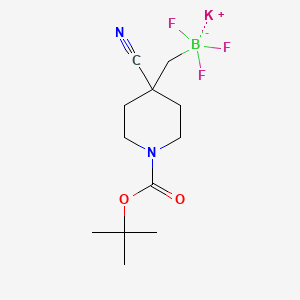
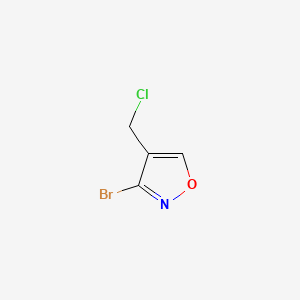
![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)

![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)
